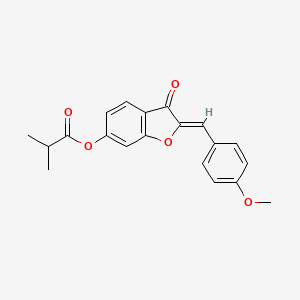

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Description

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core. Key structural features include:

- A (Z)-configured 4-methoxybenzylidene group at position 2, which influences tubulin-binding activity.

- A 3-keto group contributing to planar molecular geometry.

- An isobutyrate ester at position 6, modulating solubility and metabolic stability.

This compound belongs to a class of aurones studied for their antineoplastic properties, particularly targeting microtubule dynamics via the colchicine-binding site on tubulin .

Properties

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-12(2)20(22)24-15-8-9-16-17(11-15)25-18(19(16)21)10-13-4-6-14(23-3)7-5-13/h4-12H,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYSALWTPLANLS-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of 4-methoxybenzaldehyde with a suitable dihydrobenzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for purification and quality control to meet the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the dihydrobenzofuran ring can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzylidene group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 2-(4-methoxybenzylidene)-3-hydroxy-2,3-dihydrobenzofuran-6-yl isobutyrate.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is , with a molecular weight of approximately 310.3 g/mol. The compound features a unique structure characterized by a benzofuran ring system, which contributes to its biological activity and chemical reactivity.

Medicinal Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives against resistant bacterial strains. A study demonstrated that these compounds exhibit significant inhibitory effects on various pathogens, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Properties

The compound has shown promise in anticancer research. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of specific cellular pathways. For instance, research indicates that it may inhibit the proliferation of certain cancer cell lines by interfering with cell cycle regulation .

3. Neuroprotective Effects

There is emerging evidence suggesting that (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives may possess neuroprotective properties. These compounds could potentially be developed for treating neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .

Agricultural Applications

1. Herbicidal Activity

In agricultural science, this compound has been investigated for its herbicidal properties. Studies indicate that it can effectively inhibit the growth of certain weeds without adversely affecting crop plants, suggesting its potential as a selective herbicide .

2. Fungicidal Properties

Additionally, (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives have been explored for their fungicidal activity against various fungal pathogens. This application could be particularly beneficial in crop protection strategies .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human breast cancer cell lines where treatment with (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives resulted in a 50% reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Mechanism of Action

The mechanism of action of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core scaffold with other aurone derivatives but differs in substituents critical to potency and selectivity. Below is a comparative analysis with leading analogs from recent studies:

Key Observations:

Position 2 Substituents :

- The target compound’s 4-methoxybenzylidene group is less sterically hindered than 5a’s indole-based substituent. This may reduce tubulin-binding affinity compared to 5a, which showed sub-100 nM potency .

- Electron-donating groups (e.g., methoxy in the target compound) enhance π-π stacking in the colchicine pocket, but bulkier groups (e.g., 5a’s indole) improve hydrophobic interactions .

Position 6 Substituents :

In Vivo Efficacy and Model Systems

- 5a demonstrated efficacy in PC-3 xenografts (reduced tumor growth without weight loss) and zebrafish T-ALL models. The target compound’s performance in similar models is unreported but merits investigation given structural parallels .

Biological Activity

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

- Molecular Formula : C18H18O4

- Molecular Weight : 302.34 g/mol

Synthesis

The synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-oxo-2,3-dihydrobenzofuran in the presence of an acid catalyst. The resulting product is then esterified with isobutyric acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanism of Action :

- Case Studies :

Antiviral Activity

The compound has also been evaluated for its antiviral properties against various viral strains.

- Mechanism of Action :

- Research Findings :

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes and key intermediates for synthesizing (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzofuran core via cyclization reactions. For example, condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .

- Step 2 : Introduction of the 4-methoxybenzylidene group via a Knoevenagel condensation, using a substituted benzaldehyde derivative and catalytic bases like piperidine .

- Step 3 : Esterification at the 6-position of the benzofuran ring using isobutyryl chloride in the presence of a base (e.g., triethylamine) .

Q. Key intermediates :

- 3-Oxo-2,3-dihydrobenzofuran-6-ol (benzofuran precursor)

- 4-Methoxybenzaldehyde (for the benzylidene moiety)

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

Q. How can initial biological activity screening be designed for this compound?

- In vitro assays :

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric assays .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cell-based assays : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Positive controls : Include standard inhibitors (e.g., aspirin for COX, ciprofloxacin for bacteria).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Critical parameters include:

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Anhydrous DMF or THF | Enhances solubility of intermediates | |

| Temperature | 60–80°C for Knoevenagel condensation | Balances reaction rate vs. side reactions | |

| Catalysts | Piperidine (5 mol%) | Accelerates condensation kinetics | |

| Reaction Time | 12–24 hours for esterification | Ensures complete acylation |

Q. Strategies :

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

- Scenario : Discrepancies in stereochemical assignment (Z vs. E configuration).

- Solutions :

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., COX-2) .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore Modeling : Identify critical moieties (e.g., benzylidene group for hydrophobic interactions) .

Q. Example Findings :

- The 4-methoxy group enhances binding to hydrophobic pockets in target enzymes .

- Isobutyrate ester improves membrane permeability in MD simulations .

Q. How can stability and degradation profiles be analyzed under varying experimental conditions?

- Forced Degradation Studies :

- Analytical Tools :

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Challenges :

- Solutions :

- Key Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.